molecular formula C9H8F2O B069781 1H-Inden-1-ol,5,6-difluoro-2,3-dihydro CAS No. 173996-14-0

1H-Inden-1-ol,5,6-difluoro-2,3-dihydro

Cat. No.: B069781
CAS No.: 173996-14-0
M. Wt: 170.16 g/mol
InChI Key: NDHXLHWCRGSOPA-UHFFFAOYSA-N
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Description

1H-Inden-1-ol,5,6-difluoro-2,3-dihydro is a fluorinated organic compound that belongs to the indane family. Indane derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a subject of interest for scientists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-ol,5,6-difluoro-2,3-dihydro typically involves the fluorination of indane derivatives. One common method is the direct fluorination of 1-hydroxyindane using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced fluorinating agents can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-ol,5,6-difluoro-2,3-dihydro undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atoms can be substituted with other functional groups such as chlorine, bromine, or iodine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV light or heat.

Major Products Formed

    Oxidation: Formation of 5,6-difluoro-1-indanone.

    Reduction: Formation of 5,6-difluoroindane.

    Substitution: Formation of 5,6-dichloro-1-hydroxyindane or 5,6-dibromo-1-hydroxyindane.

Scientific Research Applications

1H-Inden-1-ol,5,6-difluoro-2,3-dihydro has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its enhanced stability and activity.

    Industry: Utilized in the development of advanced materials, such as organic photovoltaics and fluorinated polymers

Mechanism of Action

The mechanism of action of 1H-Inden-1-ol,5,6-difluoro-2,3-dihydro involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to biological receptors, leading to increased efficacy. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with target molecules. These interactions can modulate various biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5,5’‘-Difluoro-1H,1’‘H-[3,3’:3’,3’‘-terindol]-2’ (1’H)-one
  • 5,6-Difluoro-2,1,3-benzothiadiazole
  • 5,6-Difluoro-3-oxo-2,3-dihydro-1H-indene

Uniqueness

1H-Inden-1-ol,5,6-difluoro-2,3-dihydro is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and a hydroxyl group allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

5,6-difluoro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHXLHWCRGSOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5,6-Difluoroindan-1-one (59.3 g, 0.353 mol) was dissolved in 1 L of ethanol and sodium borohydride (6.68 g, 0.176 mol) was added. The mixture was stirred for 48 hours and the ethanol was removed by evaporation under reduced pressure. The residue was partitioned between diethyl ether and water and the mixture was acidified with 1N hydrochloric acid. The mixture was dried over magnesium sulfate and filtered. The solvents were evaporated giving 5,6-difluoro-1-hydroxyindane (59.8 g) as an oil.
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Synthesis routes and methods II

Procedure details

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